molecular formula C32H36O2Sn B13939479 Dibutylbis(2-phenylphenoxy)stannane CAS No. 52722-81-3

Dibutylbis(2-phenylphenoxy)stannane

Cat. No.: B13939479
CAS No.: 52722-81-3
M. Wt: 571.3 g/mol
InChI Key: RUHWMIHFLXBLBS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutylbis(2-phenylphenoxy)stannane is an organotin compound characterized by a central tin atom bonded to two butyl groups and two 2-phenylphenoxy ligands. Organotin compounds are widely utilized as catalysts, stabilizers in polymers, and biocides. The 2-phenylphenoxy substituents in this compound introduce aromaticity and steric bulk, which may influence its thermal stability, reactivity, and environmental persistence. Organotin compounds with aryloxy or thiolate ligands are known for their varied toxicity profiles and industrial relevance, making comparative analysis critical for risk assessment .

Properties

CAS No.

52722-81-3

Molecular Formula

C32H36O2Sn

Molecular Weight

571.3 g/mol

IUPAC Name

dibutyl-bis(2-phenylphenoxy)stannane

InChI

InChI=1S/2C12H10O.2C4H9.Sn/c2*13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-3-4-2;/h2*1-9,13H;2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

RUHWMIHFLXBLBS-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(OC1=CC=CC=C1C2=CC=CC=C2)OC3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutylbis(2-phenylphenoxy)stannane can be synthesized through the reaction of dibutyltin dichloride with 2-phenylphenol in the presence of a base. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Dibutylbis(2-phenylphenoxy)stannane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dibutylbis(2-phenylphenoxy)stannane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dibutylbis(2-phenylphenoxy)stannane involves its interaction with molecular targets such as enzymes and cellular components. The compound can inhibit enzyme activity by binding to the active sites, thereby preventing substrate binding and subsequent reactions. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Dibutylbis(2-phenylphenoxy)stannane with two structurally related organotin compounds: Dibutylbis(dodecylthio)stannane and Dibutyltin bis(2-ethylhexanoate. Key differences in ligand chemistry, toxicity, and applications are highlighted.

Parameter This compound Dibutylbis(dodecylthio)stannane Dibutyltin bis(2-ethylhexanoate)
CAS Number Not available Not explicitly stated 2781-10-4
Ligand Type 2-Phenylphenoxy (aryloxy) Dodecylthio (thiolate) 2-Ethylhexanoate (carboxylate)
Purity Unknown Not tested (data inferred from analogs) 98%
Skin Sensitization Not reported Positive in animal models Not reported
Reproductive Toxicity Unknown Observed in animal studies (fertility loss) Not explicitly stated
Developmental Toxicity Unknown Causes teratogenicity in animals No data available
Carcinogenicity Not assessed Not reported Not reported
Primary Applications Likely polymer stabilizer/catalyst Inferred use in industrial formulations Catalyst in polyurethane production

Key Findings:

Ligand Influence on Toxicity: Dibutylbis(dodecylthio)stannane exhibits significant reproductive and developmental toxicity in animals, likely due to the thiolate ligands enhancing bioaccumulation and cellular interactions . The 2-phenylphenoxy ligands in the target compound may reduce acute toxicity compared to thiolate analogs but could increase environmental persistence due to aromatic stability.

Reactivity and Applications: Dibutyltin bis(2-ethylhexanoate) is a high-purity catalyst (98%) used in polyurethane synthesis, where carboxylate ligands favor controlled reactivity . Aryloxy ligands in this compound may offer superior thermal stability, making it suitable for high-temperature polymer processing.

Data Gaps: Limited experimental data exist for this compound, necessitating caution in extrapolating findings from analogs. Regulatory agencies often rely on read-across approaches for risk assessment in such cases .

Research Implications

  • Toxicity Mechanisms: Thiolate-containing organotins (e.g., Dibutylbis(dodecylthio)stannane) disrupt endocrine functions via oxidative stress and enzyme inhibition, whereas carboxylate derivatives (e.g., Dibutyltin bis(2-ethylhexanoate)) show lower bioactivity .
  • Environmental Impact: Aryloxy ligands may render this compound more resistant to hydrolysis, increasing its environmental half-life compared to carboxylate or thiolate analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.